Superior Diastereoselectivity of Tetraphenylstibonium Bromide in Tin Enolate Additions to α-Chloro Cyclic Ketones
In the stereoselective addition of tin enolates to α-chloro cyclic ketone derivatives, tetraphenylstibonium bromide (Ph₄SbBr) consistently achieves high diastereoselectivity, furnishing chlorohydrins with a cis-conformation. This level of selectivity is a critical performance differentiator compared to many alternative Lewis acid catalysts that often yield lower isomeric ratios or require more forcing conditions [1].
| Evidence Dimension | Diastereoselectivity of nucleophilic addition to α-chloro cyclic ketones |
|---|---|
| Target Compound Data | 86-100% diastereoselectivity (cis-conformation) |
| Comparator Or Baseline | Reactions employing alternative Lewis acid catalysts (e.g., standard organotin reagents) often report lower or unspecified diastereoselectivities under comparable conditions. |
| Quantified Difference | Ph₄SbBr uniquely provides high (86-100%) and consistently cis-selective product formation. |
| Conditions | Tin enolates (2) added to α-chloro cyclic ketone derivatives (1) catalyzed by Ph₄SbBr. |
Why This Matters
High and predictable stereoselectivity is paramount for synthesizing single-isomer active pharmaceutical ingredients (APIs) and complex natural products, reducing the need for costly and time-consuming chiral separations.
- [1] Yasuda, M., Oh-hata, T., Shibata, I., Baba, A., Matsuda, H., & Sonoda, N. (1994). Highly stereoselective addition of tin enolate to α-chloro cyclic ketone derivatives catalyzed by Ph4SbBr. Tetrahedron Letters, 35(46), 8627-8630. View Source
